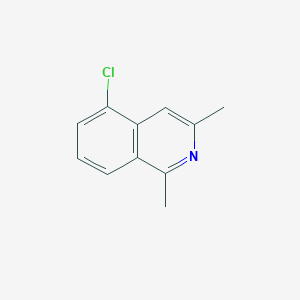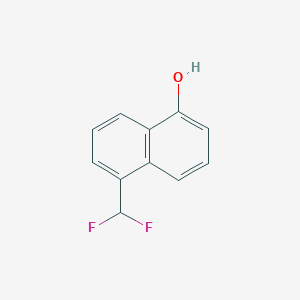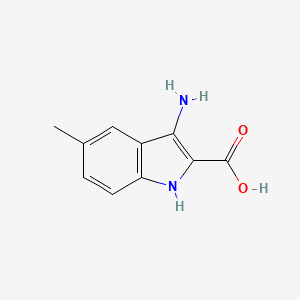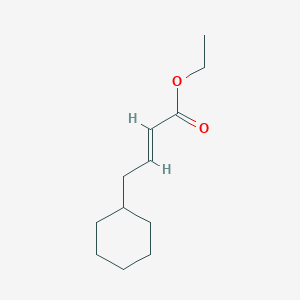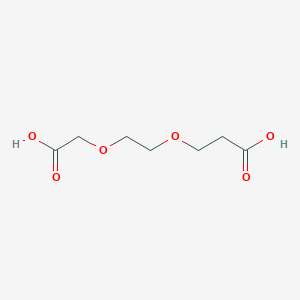
Bis-CH2-PEG2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-CH2-PEG2-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis-CH2-PEG2-acid is synthesized through a series of chemical reactions involving the coupling of polyethylene glycol with carboxylic acid groups. The typical synthetic route involves the reaction of diethylene glycol with chloroacetic acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis-CH2-PEG2-acid primarily undergoes substitution reactions due to the presence of reactive carboxylic acid groups. These reactions can be used to attach various ligands to the PEG backbone, forming PROTAC molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases such as sodium hydroxide and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide .
Major Products
The major products formed from the reactions of this compound are PROTAC molecules, which consist of two different ligands connected by the PEG linker. These ligands are designed to bind to an E3 ubiquitin ligase and a target protein, respectively .
Aplicaciones Científicas De Investigación
Bis-CH2-PEG2-acid is widely used in scientific research for the development of PROTACs. These compounds have applications in various fields, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for potential therapeutic applications in cancer and other diseases.
Industry: Utilized in the development of new drug delivery systems
Mecanismo De Acción
Bis-CH2-PEG2-acid functions as a linker in PROTAC molecules, facilitating the selective degradation of target proteins. The mechanism involves the binding of one ligand to an E3 ubiquitin ligase and the other to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Bis-PEG3-acid: Another PEG-based linker with a longer chain length.
Bis-PEG4-acid: Similar to Bis-CH2-PEG2-acid but with an even longer PEG chain.
Bis-PEG5-acid: A PEG-based linker with five ethylene glycol units.
Uniqueness
This compound is unique due to its specific chain length and functional groups, which provide optimal properties for the synthesis of PROTACs. Its shorter chain length compared to other PEG-based linkers allows for more precise control over the spatial arrangement of ligands, enhancing the efficiency of protein degradation .
Propiedades
Fórmula molecular |
C7H12O6 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
3-[2-(carboxymethoxy)ethoxy]propanoic acid |
InChI |
InChI=1S/C7H12O6/c8-6(9)1-2-12-3-4-13-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) |
Clave InChI |
TXLVHGCDQPITTJ-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


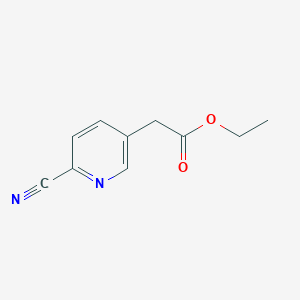
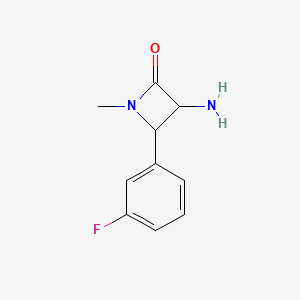

![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)
